2-(Trifluoromethoxy)benzenesulfonamide - 37526-59-3

2-(Trifluoromethoxy)benzenesulfonamide

Catalog Number: EVT-328901
CAS Number: 37526-59-3
Molecular Formula: C7H6F3NO3S
Molecular Weight: 241.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis protocols for 2-(trifluoromethoxy)benzenesulfonamide were not identified, several papers describe methods for introducing the 2-(trifluoromethoxy)phenyl group into different molecules. For instance, [] describes the synthesis of 1-((E)-(4-(trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol, where the 2-(trifluoromethoxy)phenyl moiety is incorporated via a condensation reaction between 4-(trifluoromethoxy)benzaldehyde and 2-hydroxy-1-naphthaldehyde.

Applications
  • Carbonic Anhydrase Inhibitors (CAIs): Numerous studies highlight the potential of benzenesulfonamide derivatives as CAIs, targeting specific isoforms involved in various diseases [, , , , , , , , ].
  • Antibacterial Agents: Several benzenesulfonamide derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains [, , ].
  • Anticancer Agents: Research indicates the potential of benzenesulfonamide derivatives as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and inhibiting tumor growth [, , , , , , ].
  • Anti-inflammatory Agents: Studies have explored the anti-inflammatory properties of benzenesulfonamide derivatives, with some showing potential as COX-2 inhibitors [, ].
  • Herbicidal Agents: highlights the development of 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents with excellent activity against various weeds [].

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

  • Compound Description: This compound was synthesized and evaluated for its biological activity. [] It exhibited significant inhibitory effects on the proliferation of specific cancer cell lines. []

1-{(E)-[4-Bromo-2-(trifluoromethoxy)phenyl]iminomethyl}naphthalen-2-ol

  • Compound Description: This compound exists in a phenol–imine tautomeric form stabilized by an intramolecular O—H⋯N hydrogen bond. [] The crystal structure reveals a dihedral angle of 28.54° between the naphthalene and benzene rings. []

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline

  • Compound Description: This compound was synthesized from 2-chloro-4-aminophenol through a multistep process involving high-pressure hydrolysis, reduction, and an addition reaction with perfluoro-vinyl-perfluoro-methyl ether. []

Amino-2-trifluoromethoxy benzothiazole

  • Compound Description: This compound is identified as the active ingredient in potential drug formulations exhibiting anticonvulsant, anxiolytic, and hypnotic properties. []

(Z)-2-Phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide Derivatives

  • Compound Description: This class of benzothiazides was synthesized via an iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reaction. []

2-Alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide Derivatives

  • Compound Description: This series of compounds, particularly those containing imidazole moieties (11-13), exhibited notable cytotoxic effects against HeLa cancer cells with some selectivity over non-tumor cells. []

Probenecid Derived S-Alkylphthalimide-Oxadiazole-Benzenesulfonamide Hybrids

  • Compound Description: These hybrid molecules, synthesized from probenecid, were designed to incorporate both sulfonamide and 1,3,4-oxadiazole moieties. [] They were analyzed for their potential as α-amylase inhibitors. []

4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106)

  • Compound Description: This benzenesulfonamide derivative showed promising anti-glioblastoma activity (IC50 = 58.6 µM) with less toxicity towards non-cancerous cells compared to cisplatin. [] Docking studies revealed favorable interactions with the TrkA receptor. []

(E)-4-((4-Bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide

  • Compound Description: This Schiff base was synthesized from 4-bromobenzaldehyde and sulfadiazine and characterized using spectroscopic and computational methods. []

1-(2-Oxoindolin-3-ylidene)-4-[2-(trifluoromethoxy)phenyl]thiosemicarbazide

  • Compound Description: The crystal structure of this compound demonstrates the formation of polymeric chains via N—H⋯O interactions. [] Intra- and intermolecular hydrogen bonding contribute to the stability of the structure. []

5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives

  • Compound Description: This series of compounds was designed and evaluated for their anti-interleukin-1 (IL-1) activity. [] Some derivatives exhibited potent inhibitory effects on IL-1 receptor (IL-1R)-dependent responses. []

2-Substituted thioquinazoline-benzenesulfonamide Derivatives

  • Compound Description: This series was designed as carbonic anhydrase (CA) inhibitors, with some exhibiting potent activity against specific isoforms like CA II, IX, and XII. [] Some derivatives also showed anti-cancer activity in vitro. []

1,2,3-Triazol-1-ylbenzenesulfonamide Derivatives

  • Compound Description: This series, synthesized using click chemistry, aimed to develop selective inhibitors of hCA I and II for potential antiglaucoma applications. [] Some derivatives displayed potent and selective inhibition against these CA isoforms. []
  • Compound Description: This series was synthesized and evaluated for its in vivo anti-inflammatory activity using an egg-white paw edema method. []
  • Compound Description: This series aimed to develop selective COX-2 inhibitors by linking 1,2,3-triazole and benzenesulfonamide groups to established NSAIDs. [] Some derivatives demonstrated potent COX-2 inhibition and anti-inflammatory effects in vivo with a favorable gastric safety profile. []
  • Compound Description: This series, designed based on an NCI database hit, targeted the development of novel glyoxalase I (Glx-I) inhibitors. [] Some derivatives showed potent Glx-I inhibitory activity, with potential implications for cancer therapy. []

Benzenesulfonamide-Bearing Imidazole Derivatives

  • Compound Description: This series was evaluated for its cytotoxic activity against triple-negative breast cancer and melanoma cell lines. [] Several derivatives exhibited promising anticancer properties in both 2D and 3D cell culture models. []
  • Compound Description: These Schiff bases, synthesized from sulfathiazole, sulfamethoxazole, or sulfadimidine and 2-hydroxybenzaldehyde, were evaluated for their antimicrobial activities. [] The synthesized derivatives showed enhanced antimicrobial potency compared to the parent sulfa drugs. []
  • Compound Description: This series of substituted phenylcyanoacrylates was synthesized and characterized for their use in copolymerization reactions with styrene. []
  • Compound Description: These phthalocyanine derivatives, incorporating both trifluoromethoxy and thiazole moieties, were investigated for their photophysicochemical and biological properties. [] The compounds exhibited antioxidant, DNA nuclease, antimicrobial, and biofilm inhibition activities. []
  • Compound Description: This series, designed by modifying the known HIV-1 capsid inhibitor PF-74, aimed to develop more potent and drug-like antivirals. []
  • Compound Description: These metal complexes, synthesized using a Schiff base ligand containing the 4-(trifluoromethoxy)phenyl group, were investigated for their DNA binding, DNA cleavage, cytotoxic, and antimicrobial properties. []
  • Compound Description: These benzenesulfonamide derivatives were designed as inhibitors of calcium/calmodulin-dependent kinase II (CaMKII) for potential antiviral applications against dengue and Zika viruses. [] Some derivatives exhibited potent CaMKII inhibitory activity and antiviral effects in vitro and in vivo. []
  • Compound Description: This series of cyclic imides was evaluated for anti-inflammatory, ulcerogenic, and cytotoxic activities. [] Some derivatives exhibited potent anti-inflammatory effects with reduced ulcerogenic potential compared to traditional NSAIDs. []
  • Compound Description: This series targeted bacterial carbonic anhydrases (CAs) involved in various pathogenic bacteria, aiming to develop novel antibacterial agents. []
  • Compound Description: This series focused on developing inhibitors against the metallo-β-lactamase ImiS, a contributor to carbapenem resistance. [] Some derivatives displayed potent and specific inhibition of ImiS and exhibited synergistic antibacterial effects with β-lactam antibiotics. []
  • Compound Description: This study explored hypoxia-activated prodrugs (HAPs) based on benzenesulfonamide CA inhibitors to target the tumor microenvironment. [] Some derivatives exhibited selective inhibition of hCA IX, a tumor-associated isoform, and showed potential for overcoming tumor resistance. []

Benzenesulfonamide-1,2,3-Triazole Hybrid 7c

  • Compound Description: This hybrid compound demonstrated potent antiproliferative, antimigratory, and anti-invasive effects against ovarian cancer cells in vitro and in vivo. [] The compound also showed the ability to inhibit the Wnt/β-catenin/GSK3β pathway. []
  • Compound Description: This series of benzenesulfonamide derivatives exhibited potent inhibition against human carbonic anhydrase (hCA) I and II, which are key metabolic enzymes. []

2-Amino-4-(trifluoromethoxy)butanoic Acid

  • Compound Description: This compound, synthesized as a racemate and in both enantiomeric forms, is a trifluoromethoxy-containing analog of natural lipophilic amino acids. []
  • Compound Description: This series of oxadiazole derivatives exhibited potent antibacterial activities against various drug-resistant Gram-positive bacteria, including MRSA. []
  • Compound Description: This study explored rhenium(I) tricarbonyl complexes incorporating 2-pyridyl-1,2,3-triazole ligands modified with a benzenesulfonamide group. [] These complexes showed promising nanomolar inhibitory activity against carbonic anhydrase isoform IX (CA IX), a potential target for anticancer therapy. []
  • Compound Description: This study involved the synthesis and characterization of phthalocyanine derivatives bearing (trifluoromethoxy)phenoxy groups, which exhibited antimicrobial and antioxidant properties. []

(6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219)

  • Compound Description: DNDI-8219 is a potent antileishmanial compound that emerged from a drug discovery program focused on developing new treatments for visceral leishmaniasis. []

4t-CHQ (N-(4-tert-butyl-4'-oxo-1'H-spiro[cyclohexane-1,2'-quinazoline]-3'(4'H)-yl)-4-methylbenzenesulfonamide)

  • Compound Description: 4t-CHQ, a spiro-quinazolinone benzenesulfonamide derivative, demonstrated anti-leukemic activity by inducing G0/G1 cell cycle arrest and triggering apoptosis in KG1-a cells. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective TRPM8 antagonist investigated as a potential treatment for migraine. []

Benzenesulfonamide and 1,8-Naphthalimide-containing Dyes

  • Compound Description: This study describes the synthesis and characterization of new dyes containing both benzenesulfonamide and 1,8-naphthalimide moieties. [] The dyes exhibited interesting photophysical properties with potential applications in optoelectronic devices. []

VU6010608 (N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide)

  • Compound Description: VU6010608 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) with excellent CNS penetration. []

4-(5-(Chloromethyl)-1,3-selenazol-2-yl)benzenesulfonamide

  • Compound Description: This selenazole derivative demonstrated potent inhibition of human carbonic anhydrase (hCA) IX, a tumor-associated isoform, and showed anti-tumor activity against human cancer cell lines. []
  • Compound Description: This study investigated 3-(pyridin-2-yl)benzenesulfonamide derivatives as potential herbicidal agents. [] Several derivatives exhibited potent herbicidal activity against various weed species, with some demonstrating excellent crop selectivity. []

4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide

  • Compound Description: This thiophene-phenyl-sulfonamide derivative is a potent and orally efficacious positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR), showing efficacy in preclinical models of cognitive impairment. []

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido]benzenesulfonamide Derivatives

  • Compound Description: This series of benzenesulfonamide derivatives, prepared from sulfamethizole, was evaluated for its anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. []
  • Compound Description: H2L, a benzenesulfonamide derivative, and its metal complexes were synthesized and evaluated for their antimicrobial and antitumor activities. []

Properties

CAS Number

37526-59-3

Product Name

2-(Trifluoromethoxy)benzenesulfonamide

IUPAC Name

2-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

HIFGQHGWMTZMOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.